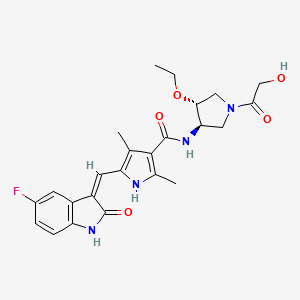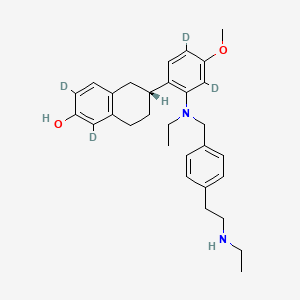
Elacestrant-d4-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Elacestrant-d4-1 is a deuterated form of elacestrant, a novel, nonsteroidal, selective estrogen receptor degrader (SERD). Elacestrant is primarily used in the treatment of estrogen receptor-positive (ER+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer. It functions by degrading the estrogen receptor, thereby inhibiting the growth of cancer cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Elacestrant is synthesized through a multi-step process. One of the key steps involves treating 7-(benzyloxy)-3-bromo-1,2-dihydronaphthalene with bis(pinacolato)diboron using 1,2-dimethoxyethane in the presence of potassium acetate and palladium(II) chloride (PdCl2) (PPh3)2. This reaction yields 2-(6-(benzyloxy)-3,4-dihydronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .
Industrial Production Methods
The industrial production of elacestrant involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Elacestrant undergoes various chemical reactions, including:
Oxidation: Elacestrant can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within elacestrant, potentially altering its pharmacological properties.
Substitution: Elacestrant can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated compounds .
Aplicaciones Científicas De Investigación
Elacestrant-d4-1 has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of elacestrant.
Biology: Investigated for its role in modulating estrogen receptor activity in various biological systems.
Medicine: Primarily used in the treatment of ER+ HER2- breast cancer, showing promise in overcoming resistance to other endocrine therapies.
Industry: Employed in the pharmaceutical industry for the development of new SERDs and related compounds
Mecanismo De Acción
Elacestrant-d4-1 exerts its effects by binding to the estrogen receptor-alpha (ERα). This binding disrupts downstream signaling pathways and promotes the degradation of the estrogen receptor. The degradation of ERα inhibits the transcriptional activity of estrogen-responsive genes, thereby reducing the proliferation of ER+ breast cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Fulvestrant: Another SERD used in the treatment of ER+ breast cancer. Unlike elacestrant, fulvestrant is administered via intramuscular injection.
Amcenestrant: A selective estrogen receptor modulator (SERM) currently in clinical trials.
Giredestrant: Another oral SERD in clinical development.
Camizestrant: A SERD with similar pharmacological properties
Uniqueness of Elacestrant-d4-1
This compound is unique due to its oral bioavailability, which offers a more convenient administration route compared to injectable SERDs like fulvestrant. Additionally, this compound has shown improved pharmacokinetics and enhanced inhibition of the estrogen receptor compared to other SERDs .
Propiedades
Fórmula molecular |
C30H38N2O2 |
|---|---|
Peso molecular |
462.7 g/mol |
Nombre IUPAC |
(6R)-1,3-dideuterio-6-[3,5-dideuterio-2-[ethyl-[[4-[2-(ethylamino)ethyl]phenyl]methyl]amino]-4-methoxyphenyl]-5,6,7,8-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C30H38N2O2/c1-4-31-17-16-22-6-8-23(9-7-22)21-32(5-2)30-20-28(34-3)14-15-29(30)26-11-10-25-19-27(33)13-12-24(25)18-26/h6-9,12-15,19-20,26,31,33H,4-5,10-11,16-18,21H2,1-3H3/t26-/m1/s1/i13D,14D,19D,20D |
Clave InChI |
SIFNOOUKXBRGGB-LSVQWTANSA-N |
SMILES isomérico |
[2H]C1=CC2=C(CC[C@H](C2)C3=C(C(=C(C(=C3)[2H])OC)[2H])N(CC)CC4=CC=C(C=C4)CCNCC)C(=C1O)[2H] |
SMILES canónico |
CCNCCC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)C3CCC4=C(C3)C=CC(=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


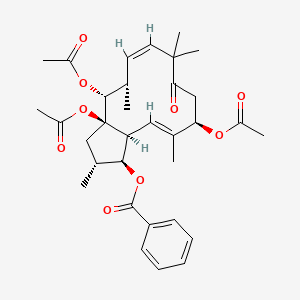

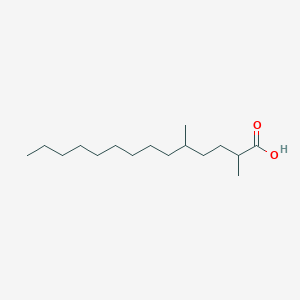
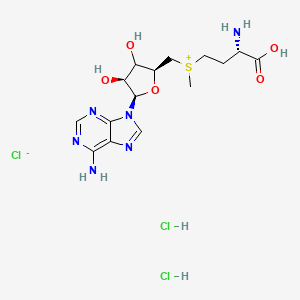
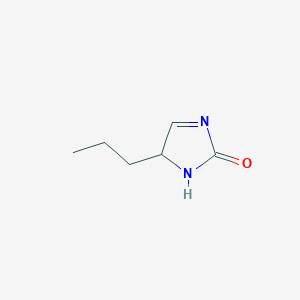
![7-Fluoro-2-[4-[1-[1-(thiophen-2-ylmethyl)tetrazol-5-yl]propyl]piperazin-1-yl]-1,3-benzothiazol-5-amine](/img/structure/B12366357.png)
![2-(chloromethyl)-4aH-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12366362.png)
![[4-[(4-Amino-2-butylimidazo[4,5-c]quinolin-1-yl)methyl]phenyl]methanol](/img/structure/B12366367.png)
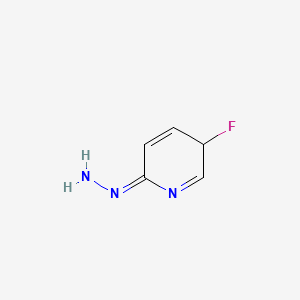

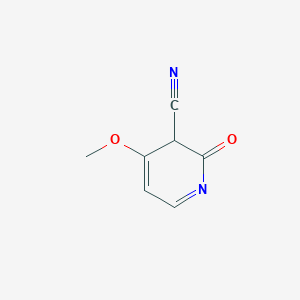

![10-[10-[[1-(6-Aminohexyl)triazol-4-yl]methoxymethyl]-5,9-dimethyl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-5,9-dimethyl-7,7-dioxo-3,7lambda6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4-carbonitrile](/img/structure/B12366382.png)
